1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid is a complex organic compound that features a diazinane ring with multiple substituents
Preparation Methods
The synthesis of 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the diazinane ring, followed by the introduction of the aminobutyl and phenylpropyl groups. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds include other diazinane derivatives with different substituents. Compared to these compounds, 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties. Some similar compounds include:
- 1,3-Diazacyclohexane derivatives
- Phenylpropyl-substituted diazinanes
- Aminobutyl-substituted diazinanes
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C34H44F6N4O7 |
---|---|
Molecular Weight |
734.7 g/mol |
IUPAC Name |
1,3-bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H42N4O3.2C2HF3O2/c31-21-7-9-23-33-27(35)30(19-11-17-25-13-3-1-4-14-25,20-12-18-26-15-5-2-6-16-26)28(36)34(29(33)37)24-10-8-22-32;2*3-2(4,5)1(6)7/h1-6,13-16H,7-12,17-24,31-32H2;2*(H,6,7) |
InChI Key |
OAXMHUVVOYDISV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2(C(=O)N(C(=O)N(C2=O)CCCCN)CCCCN)CCCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.